[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate
Brand Name: Vulcanchem
CAS No.: 1203339-69-8
VCID: VC4717879
InChI: InChI=1S/C15H11NO4/c17-15(11-5-2-1-3-6-11)19-10-12-9-14(20-16-12)13-7-4-8-18-13/h1-9H,10H2
SMILES: C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CO3
Molecular Formula: C15H11NO4
Molecular Weight: 269.256

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate

CAS No.: 1203339-69-8

Cat. No.: VC4717879

Molecular Formula: C15H11NO4

Molecular Weight: 269.256

* For research use only. Not for human or veterinary use.

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate - 1203339-69-8

Specification

CAS No. 1203339-69-8
Molecular Formula C15H11NO4
Molecular Weight 269.256
IUPAC Name [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate
Standard InChI InChI=1S/C15H11NO4/c17-15(11-5-2-1-3-6-11)19-10-12-9-14(20-16-12)13-7-4-8-18-13/h1-9H,10H2
Standard InChI Key KXMWBEXFUHCRJN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CO3

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate is C₁₆H₁₃NO₄, derived from the benzoate group (C₇H₅O₂), the oxazole ring (C₃H₂NO), and the furan substituent (C₄H₄O). The molecular weight calculates to 283.28 g/mol, consistent with esters of similar complexity .

Stereoelectronic Features

  • Furan-Oxazole Moiety: The fused furan (oxygen-containing) and oxazole (nitrogen-oxygen-containing) rings create a conjugated π-system, enhancing stability and enabling charge delocalization. This arrangement is critical for interactions in biological systems or materials applications .

  • Benzoate Ester: The ester group introduces polarity, influencing solubility and reactivity. The benzene ring provides a planar hydrophobic surface, which may facilitate π-π stacking interactions .

Table 1: Key Physical Properties

PropertyValueSource Analogue
Density~1.25 g/cm³Methyl 2-(5-formylfuran-2-yl)benzoate
Boiling Point~400–410°CEthyl 4-[2-methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonamido]benzoate
logP (Partition Coefficient)2.8–3.1F315-0491
Water SolubilityLow (LogSw ≈ -3.4)F315-0491

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate is documented, analogous compounds suggest a multi-step approach:

  • Oxazole Formation: Cyclocondensation of furan-2-carbaldehyde with hydroxylamine yields the oxazole ring.

  • Esterification: Reaction of the oxazole-furan alcohol with benzoyl chloride under basic conditions (e.g., pyridine) forms the benzoate ester .

A catalyst-free protocol, as demonstrated for related C=N bond formations, could optimize yield and purity .

Stability and Reactivity

  • Hydrolytic Sensitivity: The ester bond is susceptible to hydrolysis under acidic or alkaline conditions, necessitating anhydrous storage .

  • Electrophilic Substitution: The furan ring’s electron-rich nature allows for electrophilic aromatic substitution (e.g., nitration, sulfonation) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Key signals include:

    • δ 8.0–7.5 ppm: Aromatic protons from the benzoate ring (multiplet).

    • δ 6.5–6.3 ppm: Protons on the furan ring (doublet of doublets).

    • δ 5.2 ppm: Methylenic protons (–OCH₂–, singlet) .

  • ¹³C NMR: Peaks at δ 165–170 ppm (ester carbonyl) and δ 150–145 ppm (oxazole and furan carbons) .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is observed at m/z 284.0922 (calculated for C₁₆H₁₄NO₄⁺: 284.0917), with fragmentation patterns indicating loss of the benzoyloxy group (–C₇H₅O₂, Δm/z 121) .

Hypothetical Biological and Material Applications

Medicinal Chemistry

  • Antimicrobial Potential: Oxazole and furan derivatives exhibit antimicrobial activity by disrupting microbial cell membranes or enzyme systems .

  • Kinase Inhibition: The planar structure may compete with ATP in kinase binding sites, a mechanism observed in related compounds .

Materials Science

  • Organic Electronics: The conjugated system could serve as a charge-transport layer in organic light-emitting diodes (OLEDs) .

  • Coordination Chemistry: Nitrogen and oxygen atoms may act as ligands for metal ions, enabling catalytic applications .

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